molecular formula C17H15FN2O4 B3507658 Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate

Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate

Cat. No.: B3507658
M. Wt: 330.31 g/mol
InChI Key: DLOXHQGESYRRDJ-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoic acid with methylamine to form methyl 2-fluorobenzoate. This intermediate is then reacted with 2-aminoacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as palladium-catalyzed coupling reactions are frequently used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The fluorobenzoyl group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Methyl 2-[(2-fluorobenzoyl)amino]benzoate

Uniqueness

Methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both fluorobenzoyl and aminoacetyl groups allows for versatile reactivity and interaction with various molecular targets .

Properties

IUPAC Name

methyl 2-[[2-[(2-fluorobenzoyl)amino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-24-17(23)12-7-3-5-9-14(12)20-15(21)10-19-16(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOXHQGESYRRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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